REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7]2[CH:8]=[CH:9][C:10]([N+:12]([O-])=O)=[CH:11][C:6]=2[O:5][CH2:4][C:3]1=[O:15].[Cl-].[NH4+].C(Cl)Cl>CCO.O.[Fe]>[CH3:1][N:2]1[C:7]2[CH:8]=[CH:9][C:10]([NH2:12])=[CH:11][C:6]=2[O:5][CH2:4][C:3]1=[O:15] |f:1.2|
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Name
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|
Quantity
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2.43 g
|
Type
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reactant
|
Smiles
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CN1C(COC2=C1C=CC(=C2)[N+](=O)[O-])=O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CCO
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Name
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|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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O
|
Name
|
|
Quantity
|
6.25 g
|
Type
|
reactant
|
Smiles
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[Cl-].[NH4+]
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
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1.95 g
|
Type
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catalyst
|
Smiles
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[Fe]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is cooled to room temperature
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Type
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FILTRATION
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Details
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The resulting mixture is filtered through celite
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Type
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ADDITION
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Details
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the filtrate is further diluted with water (100 mL)
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Type
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CUSTOM
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Details
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The organic layer is separated
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Type
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EXTRACTION
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Details
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followed by further extraction of the aqueous phase with CH2Cl2 (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the product is purified by silica gel column chromatography (EtOAc)
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Name
|
|
Type
|
product
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Smiles
|
CN1C(COC2=C1C=CC(=C2)N)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |